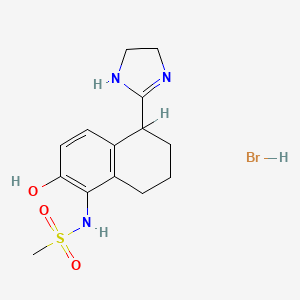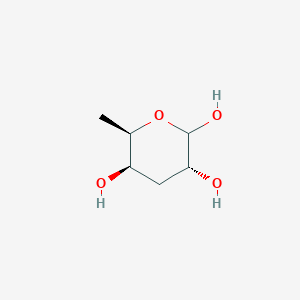
D-Abequose
Descripción general
Descripción
D-Abequose is a hexose and a 3,6-dideoxysugar . It is a constituent of the in O‐specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . It is the enantiomer of colitose .
Synthesis Analysis
The synthesis of D-Abequose involves three dTDP-D-fucose synthetic enzymes encoded by genes in the gene cluster responsible for the synthesis of serotype b-specific polysaccharide in A. actinomycetemcomitans . The first and second steps of the dTDP-D-fucose synthetic pathway are catalyzed by D-glucose-1-phosphate thymidylyltransferase and dTDP-D-glucose 4,6-dehydratase . The last step is catalyzed by the fcd gene encoding a dTDP-4-keto-6-deoxy-D-glucose reductase .
Molecular Structure Analysis
D-Abequose has a molecular formula of C6H12O4 . Its average mass is 148.157 Da and its monoisotopic mass is 148.073563 Da . Its crystal structures have revealed high-affinity binding sites for proteins involved in cellular metabolism .
Chemical Reactions Analysis
The enzyme CDP-abequose synthase (EC 1.1.1.341, rfbJ (gene)) catalyzes the chemical reaction of CDP-alpha-D-abequose . This enzyme is found in Yersinia pseudotuberculosis and Salmonella enterica .
Physical And Chemical Properties Analysis
D-Abequose has a molecular formula of C6H12O4 . Its average mass is 148.157 Da and its monoisotopic mass is 148.073563 Da .
Aplicaciones Científicas De Investigación
1. Role in Salmonella Antigenicity
D-Abequose plays a crucial role in determining the antigenic specificity of Salmonella group B strains. The sugar abequose is a key component in the O antigen of these strains, differentiating them from groups A and D, which contain paratose or tyvelose. The gene rfbJ encodes abequose synthase, which is responsible for the final step in abequose biosynthesis, thereby conferring the specific O4 antigen to group B salmonellae. This distinction is essential for understanding the immunological variations among different Salmonella groups (Wyk & Reeves, 1989).
2. Synthesis and Structural Analysis
Research has been conducted on the in vitro synthesis of CDP-D-Abequose using enzymes from cultures of Escherichia coli expressing cloned rfb genes from Salmonella enterica. This synthesis process involves multiple steps, starting with CDP-D-glucose and leading to the formation of CDP-D-abequose, providing insights into the biosynthetic pathways of such sugars and their potential applications in various fields, including pharmaceuticals and diagnostics (Lindqvist et al., 1994).
3. Biomedical Applications
D-Abequose has been utilized in the creation of synthetic disaccharide-protein antigens. For example, abequose-mannose linked to bovine serum albumin (BSA) was used to produce specific antisera for the immunofluorescence diagnosis of Salmonella group B. This application demonstrates the potential of D-Abequose in developing diagnostic tools and vaccines for bacterial infections (Svenungsson & Lindberg, 1977).
4. Genetic Studies and Evolutionary Insights
The genetic aspects of D-Abequose biosynthesis have been explored, providing evolutionary insights. Studies on the rfb gene cluster, responsible for abequose synthesis in Salmonella and Yersinia pseudotuberculosis, reveal the complex genetic and evolutionary relationships among bacterial species. These findings are crucial for understanding bacterial evolution and pathogenesis (Thorson et al., 1994).
Propiedades
IUPAC Name |
(3R,5R,6R)-6-methyloxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Abequose | |
CAS RN |
644-48-4 | |
| Record name | Abequose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,6-Dideoxy-D-Galactose?
A1: 3,6-Dideoxy-D-Galactose has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol.
Q2: How is 3,6-Dideoxy-D-Galactose detected and characterized using spectroscopic methods?
A2: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is widely used for structural analysis of 3,6-Dideoxy-D-Galactose-containing compounds. [, , , , , , ] Additionally, gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying 3,6-Dideoxy-D-Galactose after derivatization. []
Q3: Does 3,6-Dideoxy-D-Galactose exhibit any unique UV absorption properties?
A3: While 3,6-Dideoxy-D-Galactose itself does not exhibit unique UV absorption, its nucleotide-activated precursor, CDP-6-deoxy-D-xylo-4-hexulose, displays a characteristic absorption peak at 318 nm. This property aids in monitoring enzymatic reactions during its biosynthesis. []
Q4: Where is 3,6-Dideoxy-D-Galactose primarily found in nature?
A4: 3,6-Dideoxy-D-Galactose is a common constituent of the O-antigen polysaccharide chains in lipopolysaccharides (LPS) of various Gram-negative bacteria, such as Salmonella and Pseudomonas species. [, , , , , , , , , , , , , ] It can also be found in the S-layers of some Gram-positive bacteria. [, ]
Q5: How does the presence of 3,6-Dideoxy-D-Galactose in bacterial LPS impact their interaction with the host immune system?
A5: The presence and specific linkages of 3,6-Dideoxy-D-Galactose in bacterial LPS contribute to the structural diversity of O-antigens, influencing the antigenicity and serotype of the bacteria. [, , , ] These variations directly impact the recognition of bacteria by the host immune system and the efficacy of antibody responses. [, ]
Q6: Can you provide an example of how 3,6-Dideoxy-D-Galactose contributes to specific antibody recognition?
A6: In Salmonella paratyphi B, the 3,6-Dideoxy-D-Galactose residue is essential for recognition by the monoclonal antibody Se155-4. This antibody specifically binds to a trisaccharide epitope containing 3,6-Dideoxy-D-Galactose, demonstrating its role in the antigen-antibody interaction. []
Q7: What are the key enzymes involved in the biosynthesis of 3,6-Dideoxy-D-Galactose?
A7: The biosynthesis of the nucleotide-activated precursor, CDP-D-Abequose, involves a series of enzymatic reactions. These include glucose-1-phosphate cytidylyltransferase (RfbF), CDP-glucose 4,6-dehydratase, a 3,4-ketoisomerase, and reductases. [, , ]
Q8: What is the role of the 3,4-ketoisomerase in the biosynthesis of 3,6-Dideoxy-D-Galactose?
A8: The 3,4-ketoisomerase is a crucial enzyme that controls the stereochemistry of the final product. Different 3,4-ketoisomerases can lead to the formation of either 3,6-Dideoxy-D-Galactose (FdtA) or its epimer 3,6-Dideoxy-D-Glucose (QdtA). []
Q9: Are there any studies on modifying the 3,4-ketoisomerase to alter the final sugar product?
A9: Yes, researchers have successfully engineered mutations in the active site of 3,4-ketoisomerases to switch their specificity, converting a “galacto” enzyme into a “gluco” enzyme and vice versa. [] This highlights the potential for bioengineering novel sugar pathways.
Q10: What are some potential applications of 3,6-Dideoxy-D-Galactose and its derivatives?
A10: Given its role in bacterial antigenicity, synthetic 3,6-Dideoxy-D-Galactose-containing oligosaccharides hold promise as components of glycoconjugate vaccines against pathogenic bacteria. [] Further research into its biosynthesis and the enzymes involved could open avenues for the development of novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{2-[2-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide](/img/structure/B1666384.png)
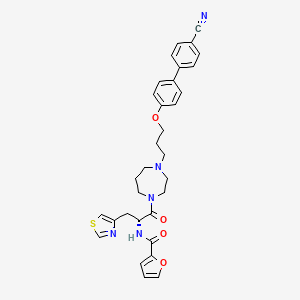
![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)
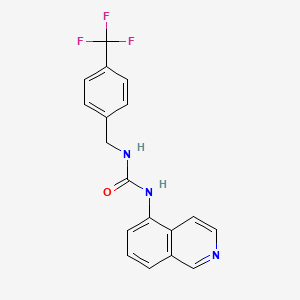


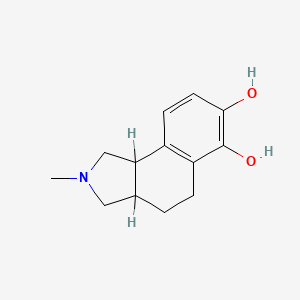
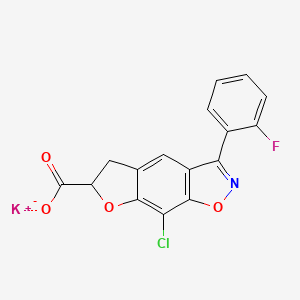

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
